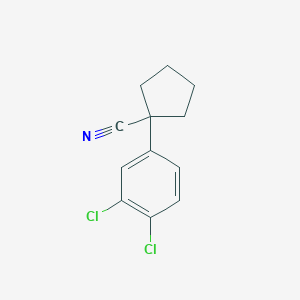

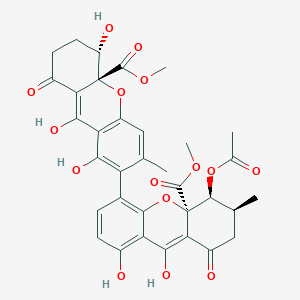

![molecular formula C8H4N2S B3116000 噻吩并[2,3-b]吡啶-5-腈 CAS No. 21344-31-0](/img/structure/B3116000.png)

噻吩并[2,3-b]吡啶-5-腈

描述

Thieno[2,3-b]pyridine-5-carbonitrile is a chemical compound that falls under the class of heterocyclic compounds . It has been found to have various pharmacological and biological utilities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

Thieno[2,3-b]pyridine derivatives have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been described, starting from compounds through 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis

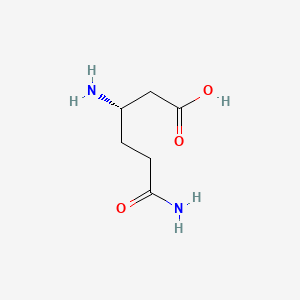

The molecular structure of Thieno[2,3-b]pyridine-5-carbonitrile is characterized by the presence of a thieno[2,3-b]pyridine core . The exact structure can be determined using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving Thieno[2,3-b]pyridine-5-carbonitrile are diverse. For instance, it has been used in the synthesis of functionalized thieno[2,3-b]pyridines .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-5-carbonitrile is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight can be determined using various analytical techniques .科学研究应用

合成和衍生物

噻吩并[2,3-b]吡啶-5-腈已被用于合成各种化合物。一种重要的方法是利用 2-氨基噻吩-3-羧酸酯生产它们,从而产生 4-氧代-4,7-二氢噻吩并[2,3-b]吡啶-5-腈,这是创建激酶抑制剂的关键中间体 (Tumey et al., 2008).

此外,已经合成并探索了噻吩并[2,3-b]吡啶衍生物,包括具有溴苯并呋喃-2-基部分的化合物,以了解其潜在应用。这些衍生物通过元素分析和光谱数据进行表征,展示了噻吩并[2,3-b]吡啶-5-腈在生成多样化化学结构方面的多功能性 (Abdelriheem et al., 2015).

药物化学和药物开发

噻吩并[2,3-b]吡啶-5-腈在针对特定蛋白质的药物开发中发挥了重要作用。例如,它们已被用于创建 PKCtheta 抑制剂,某些衍生物显示出显着的抑制活性。这证明了它们在治疗应用中的潜力 (Boschelli et al., 2008).

在另一个实例中,噻吩并[2,3-b]吡啶氨基甲酸酯的合成及其表征已经实现。分析了这些化合物的晶体结构,并将它们的药物样性质和毒性与标准药物进行了比较,表明它们在药物研究中的潜力 (Pedrosa et al., 2013).

安全和危害

Thieno[2,3-b]pyridine-5-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

Thieno[2,3-b]pyridine-5-carbonitrile derivatives have been reported to exhibit a wide range of pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been identified as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

For instance, as a Pim-1 kinase inhibitor, it may interfere with the kinase’s role in cell survival and proliferation, thereby exhibiting anticancer activity .

Biochemical Pathways

The biochemical pathways affected by Thieno[2,3-b]pyridine-5-carbonitrile are likely to be diverse, given the compound’s broad range of biological activities. For example, in its role as a Pim-1 kinase inhibitor, it may affect pathways related to cell survival and proliferation .

Pharmacokinetics

Molecular modeling assays predict low toxicity risk and good oral bioavailability of the substances in humans .

Result of Action

The molecular and cellular effects of Thieno[2,3-b]pyridine-5-carbonitrile’s action would depend on its specific targets and the pathways it affects. For example, as a Pim-1 kinase inhibitor, it could potentially induce cell death in cancer cells .

属性

IUPAC Name |

thieno[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVJNINZHOJSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289879 | |

| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21344-31-0 | |

| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Thieno[2,3-b]pyridine-5-carbonitrile a molecule of interest for drug development?

A1: Research suggests that derivatives of Thieno[2,3-b]pyridine-5-carbonitrile exhibit promising inhibitory activity against Protein Kinase C theta (PKC-θ) []. PKC-θ plays a crucial role in T cell activation, making it a potential target for treating autoimmune diseases and preventing graft rejection [].

Q2: How does the structure of Thieno[2,3-b]pyridine-5-carbonitrile influence its activity as a PKC-θ inhibitor?

A2: 3D-QSAR analysis, a computational modeling technique, has been employed to understand the structure-activity relationship of Thieno[2,3-b]pyridine-5-carbonitrile derivatives []. This analysis revealed key structural features influencing their binding affinity to PKC-θ, such as the presence of specific chemical groups and their spatial arrangement within the molecule []. These insights are invaluable for designing more potent and selective PKC-θ inhibitors.

Q3: Besides PKC-θ inhibition, are there other potential applications for Thieno[2,3-b]pyridine-5-carbonitrile derivatives?

A3: Studies have shown that certain Thieno[2,3-b]pyridine-5-carbonitrile derivatives exhibit antimicrobial and antifungal properties []. This indicates their potential for development into novel therapeutic agents against infectious diseases.

Q4: What research methods are used to study Thieno[2,3-b]pyridine-5-carbonitrile and its derivatives?

A4: Researchers utilize a variety of techniques, including:

- Synthesis: New derivatives of Thieno[2,3-b]pyridine-5-carbonitrile are synthesized and characterized using techniques like spectroscopy [, ].

- In vitro assays: The biological activity of synthesized compounds is assessed using cell-based assays to determine their potency and selectivity against specific targets, such as PKC-θ [].

- Computational modeling: 3D-QSAR modeling and docking studies are employed to understand the interactions between Thieno[2,3-b]pyridine-5-carbonitrile derivatives and their biological targets []. This information aids in designing more effective inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

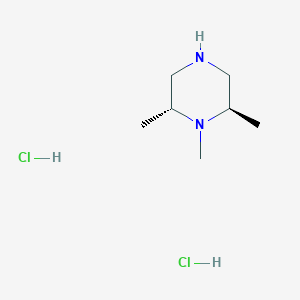

![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)

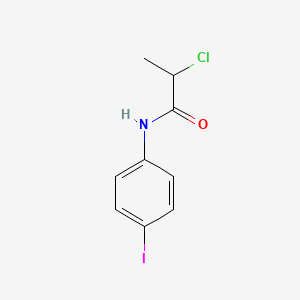

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

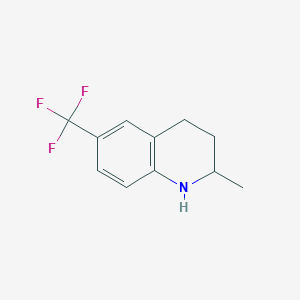

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)